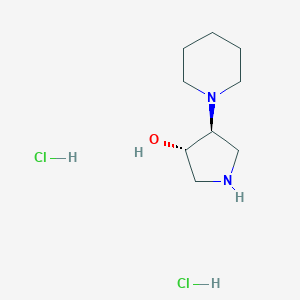

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

Description

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a bicyclic amine derivative with a piperidine ring fused to a pyrrolidine moiety. Its stereochemistry is defined as (3S,4S)-4-piperidin-1-ylpyrrolidin-3-ol dihydrochloride, emphasizing the trans configuration at the 3- and 4-positions of the pyrrolidine ring . Key properties include:

- Molecular Formula: C₉H₁₈N₂O·2HCl

- SMILES:

C1CCN(CC1)[C@H]2CNC[C@@H]2O - Collision Cross-Section (CCS): Predicted CCS values range from 141.1 Ų ([M+H]+) to 149.7 Ų ([M+Na]+), indicating moderate molecular compactness .

- Commercial Availability: Supplied by CymitQuimica (Ref: 10-F360104) and others, with CAS numbers 1018443-35-0 and 1390655-00-1 .

This compound’s dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and biochemical research.

Properties

IUPAC Name |

(3S,4S)-4-piperidin-1-ylpyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c12-9-7-10-6-8(9)11-4-2-1-3-5-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIOHVLJIQDJCL-CDEWPDHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CNCC2O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H]2CNC[C@@H]2O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride typically involves the reaction of piperidine with pyrrolidinol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to be cost-effective and efficient, ensuring the consistent quality of the final product. The use of advanced technologies and equipment, such as continuous flow reactors, helps in scaling up the production while maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride can undergo oxidation reactions to form corresponding oxides.

Substitution: Substitution reactions involving halogenation or alkylation can be performed on the piperidine ring or the pyrrolidinol moiety.

Common Reagents and Conditions:

Major Products:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced piperidine and pyrrolidinol derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is utilized as an intermediate in the synthesis of various organic compounds and serves as a building block for preparing complex molecules in medicinal chemistry.

- Biology This compound is used in biological research to study the structure-activity relationships of piperidine derivatives, helping to understand the biological mechanisms and interactions of piperidine-based compounds.

- Medicine It is investigated for its therapeutic properties, including its potential as an active ingredient in drug formulations, specifically for conditions related to neurotransmitter dysregulation, such as depression and anxiety disorders. Research indicates that the compound exhibits significant effects on various biological systems and modulates central nervous system functions, potentially influencing blood pressure regulation and other physiological responses.

- Industry In the industrial sector, this compound is used in producing specialty chemicals and materials, with its unique chemical properties making it suitable for various industrial applications.

This compound, with the molecular formula C₉H₂₀Cl₂N₂O, has gained attention in pharmacological research due to its diverse biological activities. The compound's structure features piperidine and pyrrolidine moieties, contributing to its biological properties. The compound exhibits unique chemical reactivity, primarily involving nucleophilic substitution reactions due to the presence of the hydroxyl group and the piperidinyl nitrogen.

Types of Reactions:

- Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common reagents include hydrogen peroxide and potassium permanganate, typically carried out in aqueous or organic solvents at controlled temperatures. Major products include the formation of oxides and hydroxylated derivatives.

- Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives. Reactions are usually performed in anhydrous conditions to prevent side reactions. Major products include the formation of reduced piperidine and pyrrolidinol derivatives.

- Substitution: Substitution reactions involving halogenation or alkylation can be performed on the piperidine ring or the pyrrolidinol moiety. Halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used, and reactions are conducted under mild to moderate conditions to ensure selective substitution. Major products include the formation of halogenated or alkylated derivatives.

The biological activity of this compound is largely attributed to its interactions with various molecular targets within biological systems:

- Neurotransmitter Receptors: The compound has shown selective binding affinity for serotonin receptors, influencing receptor activity and downstream signaling pathways. This interaction suggests potential implications in mood regulation and anxiety disorders.

- Enzymatic Modulation: It may modulate the activity of enzymes involved in metabolic processes, although specific pathways are still under investigation.

Mechanism of Action

The mechanism of action of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-(1-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride (CBR02388)

- Structure: Features a pyrrolidinylmethyl group at the 4-position of piperidinol.

- Molecular Formula : C₁₀H₂₀N₂O·2HCl

- Key Differences: The pyrrolidinylmethyl substituent increases molecular weight and steric bulk compared to the simpler piperidinyl group in the target compound. Commercial supplier: AldrichCPR (Product No. CBR02388) .

trans-4-(Dimethylamino)-3-pyrrolidinol Dihydrochloride (CBR02392)

- Structure: Contains a dimethylamino group instead of piperidinyl at the 4-position.

- Molecular Formula : C₇H₁₆N₂O·2HCl

- Higher basicity due to the tertiary amine, which may affect binding in biological systems .

(3S,4S)-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol Trihydrochloride

- Structure : Substitutes piperidinyl with a 4-methylpiperazinyl group and has three HCl molecules.

- Molecular Formula : C₁₀H₂₁N₃O·3HCl

- Key Differences: Trihydrochloride form increases solubility but may complicate crystallization.

4-(3-Pyridinyl)-4-piperidinol Dihydrochloride Hydrate

- Structure : Incorporates a pyridine ring at the 4-position.

- Molecular Formula : C₁₀H₁₈Cl₂N₂O₂

- Hydrate form may influence stability under humid conditions .

trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride

- Structure : Features a hydroxymethyl group on the piperidine ring.

- Molecular Formula: C₇H₁₅NO₂·HCl

- Key Differences :

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Biological Activity: The target compound’s piperidinyl-pyrrolidinol core is structurally analogous to inhibitors like FIPI and NCDOB, which target phospholipase D and Rho-kinase pathways . Its CCS values suggest moderate cellular uptake efficiency .

- Salt Form Impact : Dihydrochloride salts generally offer better solubility than free bases but may require pH adjustment for in vivo studies. Trihydrochloride derivatives (e.g., ) provide even higher solubility but at the cost of increased molecular weight .

- Synthetic Accessibility: Limited literature exists on the synthesis of the target compound, though related derivatives (e.g., ) often employ Boc-protection and HCl deprotection strategies .

Biological Activity

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, a compound with the molecular formula C₉H₂₀Cl₂N₂O, has gained attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The structure of this compound features a piperidine and pyrrolidine moiety, which are known to contribute to its biological properties. The compound exists in a solid state and exhibits unique chemical reactivity, primarily involving nucleophilic substitution reactions due to the presence of the hydroxyl group and the piperidinyl nitrogen.

The biological activity of this compound is largely attributed to its interactions with various molecular targets within biological systems:

- Neurotransmitter Receptors : The compound has shown selective binding affinity for serotonin receptors, influencing receptor activity and downstream signaling pathways. This interaction suggests potential implications in mood regulation and anxiety disorders.

- Enzymatic Modulation : It may modulate the activity of enzymes involved in metabolic processes, although specific pathways are still under investigation.

Biological Effects

Research indicates that this compound exhibits significant effects on various biological systems:

- Neuropharmacological Effects : Studies have highlighted its role in modulating central nervous system functions, potentially influencing blood pressure regulation and other physiological responses.

- Therapeutic Potential : The compound is being explored for its therapeutic properties in treating conditions related to neurotransmitter dysregulation, such as depression and anxiety disorders.

Table 1: Summary of Key Studies on this compound

Notable Research

- Serotonin Receptor Interaction : A study indicated that this compound selectively binds to serotonin receptors, affecting neurotransmitter release and synaptic plasticity, which are critical in mood regulation.

- Cholinesterase Inhibition : Research has also explored its potential as an acetylcholinesterase inhibitor, suggesting applications in Alzheimer’s disease therapy. The compound exhibited dual inhibition properties that may enhance cognitive function by increasing acetylcholine levels in the brain .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves cyclization of pyrrolidine precursors followed by piperidinyl group introduction via nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., pyrazole-piperidine derivatives) are synthesized using hydrazine derivatives and cyclization agents like POCl₃ .

- Purity Optimization : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to monitor intermediates. Final purification via recrystallization in ethanol/water mixtures improves crystallinity and reduces byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ (e.g., δ ~3.2 ppm for piperidinyl protons, δ ~4.1 ppm for pyrrolidinol protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]⁺ ~235.2 for free base) .

- Purity Assessment : Reverse-phase HPLC (≥95% purity, retention time ~8.2 min under 30% MeCN) .

Q. What are the critical storage conditions to ensure compound stability?

- Storage : Store at –20°C in airtight, light-protected containers under nitrogen to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Approach :

Batch Consistency : Verify synthesis reproducibility using quantitative NMR (qNMR) and elemental analysis.

Assay Validation : Use orthogonal assays (e.g., Rho-kinase inhibition vs. AMPK activity) to rule off-target effects .

Control Experiments : Include positive controls (e.g., Y-27632 for Rho-kinase) and assess solvent/DMSO interference .

Q. What strategies are effective for improving solubility and bioavailability in in vivo studies?

- Salt Form Optimization : Compare dihydrochloride vs. free base solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).

- Prodrug Design : Introduce ester groups at the pyrrolidinol hydroxyl to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Q. How does stereochemistry influence target binding, and how can enantiomeric purity be validated?

- Mechanistic Insight : The trans configuration optimizes spatial alignment with kinase active sites (e.g., Rho-kinase’s hydrophobic pocket). Molecular docking studies (AutoDock Vina) predict binding affinity differences between enantiomers .

- Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol gradient) confirms enantiomeric excess (≥98%) .

Q. What are the best practices for evaluating off-target effects in kinase inhibition studies?

- Panel Screening : Use kinase profiling services (e.g., Eurofins KinaseProfiler) at 1 µM concentration.

- Data Analysis : Apply kinome-wide selectivity scores (e.g., Gini coefficients) to quantify specificity .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results in cell lines be addressed?

- Root Cause Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.